molecular formula C14H18O3 B1325840 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951894-30-7

5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325840
CAS No.: 951894-30-7
M. Wt: 234.29 g/mol
InChI Key: JXNVEMDRLFYSHU-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a substituted valeric acid derivative characterized by a ketone group at the fifth carbon (5-oxo) and a 2,6-dimethylphenyl aromatic substituent. The compound’s structure includes a branched alkyl chain with a methyl group at the third carbon, contributing to its stereochemical and electronic properties. Such aryl-substituted carboxylic acids are frequently employed in drug development due to their ability to modulate solubility, bioavailability, and target binding interactions.

Properties

IUPAC Name

5-(2,6-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9(8-13(16)17)7-12(15)14-10(2)5-4-6-11(14)3/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVEMDRLFYSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylphenylacetic acid with methyl vinyl ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(2,6-dimethylphenyl)-3-methyl-5-oxovaleric acid with structurally or functionally related compounds, emphasizing molecular features, applications, and regulatory roles.

Compound Name Molecular Formula Functional Groups Key Applications/Notes Reference ID
This compound C₁₄H₁₈O₃ Carboxylic acid, ketone, aryl Hypothesized use in organic synthesis; potential reference standard (inferred)
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₄H₁₇NO₃ Carboxylic acid, ketone, pyrrolidine ring Building block in organic synthesis; analytical reference compound
[4-(tert-Butyl)-2,6-dimethylphenyl]acetic acid (Impurity F) C₁₄H₂₀O₂ Carboxylic acid, tert-butyl Pharmaceutical impurity standard for quality control
[4-(tert-Butyl)-2,6-dimethylphenyl]acetonitrile (Impurity C) C₁₄H₁₉N Nitrile, tert-butyl Regulatory impurity in drug manufacturing

Structural and Functional Differences

  • Backbone Variability: The target compound’s valeric acid chain contrasts with the pyrrolidine ring in the analog from .
  • Functional Group Diversity : The nitrile group in Impurity C enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the carboxylic acid group in the target compound, which is more suited for salt formation or esterification .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The carboxylic acid groups in the target compound and Impurity F enhance water solubility compared to the nitrile-containing Impurity C.
  • Metabolic Stability : The 2,6-dimethylphenyl group in the target compound may reduce cytochrome P450-mediated oxidation relative to tert-butyl-containing analogs, which are prone to oxidative metabolism .

Notes

  • Limitations : Direct data on this compound are sparse in the provided evidence; comparisons rely on structural analogs and impurities.
  • Inferences: Functional group variations and substituent effects are extrapolated from known properties of similar compounds.
  • Regulatory Context : Compounds listed in are governed by pharmaceutical quality guidelines (e.g., EP standards), underscoring the need for rigorous impurity profiling in drug development .

Biological Activity

5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula: C13H16O3C_{13}H_{16}O_3. Its structure includes a dimethylphenyl group attached to a 5-oxovaleric acid backbone, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect GABA transaminase, leading to increased levels of GABA in the system, which can have neuroprotective effects .
  • Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, although detailed mechanisms require further investigation.

Biological Effects

Research indicates several potential biological effects associated with this compound:

  • Neuroprotective Properties : By enhancing GABA levels, the compound may provide neuroprotective benefits, which could be beneficial in treating neurodegenerative diseases.
  • Antioxidant Activity : The compound's structural features suggest potential antioxidant properties, although specific assays are needed to quantify this effect.
  • Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines by disrupting energy metabolism in these cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acidC13H16O3C_{13}H_{16}O_3Different dimethyl substitution pattern on the phenyl ring
5-(2-Methylphenyl)-3-methyl-5-oxovaleric acidC13H16O3C_{13}H_{16}O_3Contains a single methyl group on the phenyl ring
5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acidC14H18O4C_{14}H_{18}O_4Contains a methoxy group instead of dimethyl groups

The differences in substitution patterns significantly influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • GABA Level Enhancement : In a study involving N-(2,6-dimethylphenyl) semicarbazones, compounds that increased GABA levels by up to 118% were identified as potential therapeutic agents for neurological conditions .
  • Oxidative Stress Response : Research on related oxo acids has shown that they can act as antioxidants, reducing oxidative stress in cellular models. This suggests that this compound might exhibit similar properties .

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